((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
CAS No.: 2206737-78-0
Cat. No.: VC11714354
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2206737-78-0 |
|---|---|
| Molecular Formula | C6H12FNO |
| Molecular Weight | 133.16 g/mol |
| IUPAC Name | [(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol |
| Standard InChI | InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |
| Standard InChI Key | PVVBFPXFGPDGGN-RITPCOANSA-N |
| Isomeric SMILES | CN1C[C@@H](C[C@H]1CO)F |
| SMILES | CN1CC(CC1CO)F |
| Canonical SMILES | CN1CC(CC1CO)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is defined by the molecular formula C₆H₁₂FNO and a molecular weight of 133.16 g/mol. The IUPAC name, [(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol, reflects its stereochemistry: the fluorine atom occupies the 4-position (R-configuration), while the hydroxymethyl group resides at the 2-position (S-configuration). The compound’s stereoisomeric purity is critical for its functionality in chiral environments.
Structural Data Table
| Property | Value |
|---|---|
| CAS No. | 2206737-78-0 |
| Molecular Formula | C₆H₁₂FNO |
| Molecular Weight | 133.16 g/mol |
| IUPAC Name | [(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol |
| InChI | InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |
| InChIKey | PVVBFPXFGPDGGN-RITPCOANSA-N |
| Isomeric SMILES | CN1CC@@HF |
The InChIKey provides a unique identifier for accessing structural data in databases like PubChem (Compound ID: 60002592). The isomeric SMILES string encodes the compound’s stereochemistry, distinguishing it from its (2R,4S) counterpart.
Stereochemical Significance
The (2S,4R) configuration influences the compound’s three-dimensional conformation, affecting its reactivity and binding affinity. Fluorine’s electronegativity induces electron-withdrawing effects, polarizing adjacent bonds and modulating the pyrrolidine ring’s puckering dynamics. This stereoelectronic profile is exploited in asymmetric catalysis and receptor-targeted drug design.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol involves multi-step organic reactions, typically beginning with pyrrolidine precursors. Key steps include:
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Fluorination: Introduction of fluorine at the 4-position using agents like diethylaminosulfur trifluoride (DAST) or Selectfluor® under anhydrous conditions.
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Methylation: Quaternization of the pyrrolidine nitrogen with methyl iodide or dimethyl sulfate.
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Hydroxymethylation: Attachment of the hydroxymethyl group via formaldehyde or glycolaldehyde under basic conditions.
Stereochemical control is achieved through chiral auxiliaries or enzymatic resolution, ensuring enantiomeric excess >99%.
Industrial-Scale Production
Industrial synthesis prioritizes yield optimization and cost efficiency. Continuous flow reactors enable precise temperature and pressure control during fluorination, reducing side reactions. Purification employs techniques such as chiral chromatography or crystallization, with final products meeting >98% purity standards.
Applications in Pharmaceutical Research
Role as a Chiral Building Block
The compound’s rigid pyrrolidine scaffold and stereogenic centers make it a valuable intermediate in drug synthesis. For example, it has been utilized in:
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Antiviral Agents: Incorporation into protease inhibitors targeting viral replication machinery.
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Neurological Therapeutics: Functionalization for dopamine receptor agonists in Parkinson’s disease treatment.
Case Study: Anticancer Drug Development
Recent studies highlight its use in synthesizing gold(I)-dithiocarbamate complexes, which exhibit cytotoxic activity against breast cancer cell lines (e.g., MCF-7, MDA-MB-468). Derivatives of the compound demonstrated GI₅₀ values as low as 6.57 µM, underscoring its potential in oncology.
Research Frontiers and Challenges
Conformational Analysis
Ongoing research employs NMR spectroscopy and density functional theory (DFT) to map the compound’s ring-puckering dynamics. Preliminary data suggest a preference for the Cγ-endo conformation, which may enhance binding to biological targets.
Scalability Limitations
Industrial adoption faces hurdles in cost-effective fluorination and stereochemical preservation. Innovations in biocatalysis (e.g., engineered fluorinases) offer promising solutions but require further validation.
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